molecular formula C13H11F13O4 B12733081 Propanedioic acid, 2-(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)-, 1,3-dimethyl ester CAS No. 220075-01-4

Propanedioic acid, 2-(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)-, 1,3-dimethyl ester

Cat. No.: B12733081
CAS No.: 220075-01-4
M. Wt: 478.20 g/mol
InChI Key: LVYNMXGZSWLMOD-UHFFFAOYSA-N
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Description

Chemical Structure and Regulatory Status Propanedioic acid, 2-(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)-, 1,3-dimethyl ester (CAS 220075-01-4) is a fluorinated malonate ester characterized by a central malonic acid backbone substituted with a fully fluorinated octyl chain (C8F13) and two methyl ester groups. It is listed on Canada’s Non-Domestic Substances List (NDSL) and has been reported under the U.S. EPA’s Toxics Use Reduction Act (TURA) due to its PFAS classification .

Applications and Environmental Concerns The compound’s fluorinated alkyl chain imparts exceptional oil- and water-repellent properties, making it suitable for surface treatments in textiles, paper, and industrial lubricants .

Properties

CAS No.

220075-01-4

Molecular Formula

C13H11F13O4

Molecular Weight

478.20 g/mol

IUPAC Name

dimethyl 2-(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)propanedioate

InChI

InChI=1S/C13H11F13O4/c1-29-6(27)5(7(28)30-2)3-4-8(14,15)9(16,17)10(18,19)11(20,21)12(22,23)13(24,25)26/h5H,3-4H2,1-2H3

InChI Key

LVYNMXGZSWLMOD-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C(CCC(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)C(=O)OC

Origin of Product

United States

Preparation Methods

Data Table: Summary of Preparation Methods

Method Starting Materials Key Reagents/Catalysts Conditions Advantages Challenges
Esterification of fluorinated malonic acid Fluorinated malonic acid or acid chloride + Methanol Acid catalyst (H2SO4, TsOH) Reflux, 60–80 °C, several hrs Direct ester formation Availability of fluorinated acid
Alkylation of dimethyl malonate Dimethyl malonate + Fluorinated alkyl halide Base (NaH, K2CO3), DMF/DMSO 0–50 °C, several hrs Selective alkylation Handling reactive fluorinated halides
Acid chloride route Fluorinated malonic acid chloride + Methanol Base or acid catalyst Controlled temperature Improved reaction control Synthesis of acid chloride
Transesterification Other malonate esters + Methanol Acid or base catalyst Moderate temperature Flexibility in starting materials Equilibrium reaction, requires removal of byproducts

Research Findings and Notes

  • The fluorinated alkyl chain imparts unique properties such as hydrophobicity and chemical stability, but also requires careful handling due to the reactivity and environmental concerns associated with perfluorinated compounds.

  • The alkylation method is widely used in fluorochemical synthesis due to its efficiency in introducing perfluoroalkyl groups onto malonate esters.

  • Purification typically involves chromatographic techniques or recrystallization due to the compound’s fluorinated nature and potential impurities from side reactions.

  • The preparation methods are consistent with those used for similar fluorinated malonate esters, as documented in fluorochemical literature and chemical databases.

Chemical Reactions Analysis

Types of Reactions

Propanedioic acid, 2-(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)-, 1,3-dimethyl ester undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester groups to alcohols.

    Substitution: The fluorine atoms can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Lithium aluminum hydride and sodium borohydride are frequently used reducing agents.

    Substitution: Nucleophilic substitution reactions often require strong bases such as sodium hydride or potassium tert-butoxide.

Major Products

The major products formed from these reactions include fluorinated carboxylic acids, alcohols, and substituted derivatives, depending on the reaction conditions and reagents used.

Scientific Research Applications

Propanedioic acid, 2-(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)-, 1,3-dimethyl ester, also known as dimethyl 2-(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)propanedioate, is a chemical compound with diverse applications, particularly within industrial and chemical research contexts . This compound belongs to the class of per- and polyfluoroalkyl substances (PFAS) . PFAS are a group of synthetic chemicals known for their persistence and widespread presence in the environment .

Properties and Identifiers

Here's a summary of the key identifiers and properties of this compound:

  • PubChem CID: 15533907
  • Molecular Formula: C13H11F13O4C_{13}H_{11}F_{13}O_4
  • Molecular Weight: 478.20 g/mol
  • IUPAC Name: dimethyl 2-(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)propanedioate
  • InChI: InChI=1S/C13H11F13O4/c1-29-6(27)5(7(28)30-2)3-4-8(14,15)9(16,17)10(18,19)11(20,21)12(22,23)13(24,25)26/h5H,3-4H2,1-2H3
  • InChIKey: LVYNMXGZSWLMOD-UHFFFAOYSA-N
  • SMILES: COC(=O)C(CCC(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)C(=O)OC
  • CAS Registry Number: 220075-01-4

Applications

This compound is identified as a PFAS, which suggests its use aligns with typical applications of this class of compounds . PFAS are utilized in a variety of applications due to their unique properties, including:

  • Use Classification: PFAS (per- and polyfluoroalkyl substances) .
    • OECD Category: Included in the list of PFAS from the Organisation for Economic Co-operation and Development (OECD) .

Regulatory Information

  • TSCA Status: this compound is listed as an active substance under the EPA's Toxic Substances Control Act (TSCA) .
  • PMN Status: The substance has a commenced Pre-Manufacture Notice (PMN), indicating it has undergone review for commercial manufacturing .

Mechanism of Action

The mechanism of action of Propanedioic acid, 2-(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)-, 1,3-dimethyl ester involves its interaction with specific molecular targets and pathways. The fluorine atoms enhance the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with various enzymes and proteins, modulating their activity and leading to the desired biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs: Fluorinated Malonate Esters

The following table compares the target compound with structurally similar fluorinated malonate esters:

CAS Number Compound Name Molecular Formula Molecular Weight Key Features
220075-01-4 Propanedioic acid, 2-(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)-, 1,3-dimethyl ester C₁₃H₁₃F₁₃O₄ 508.23 g/mol Methyl ester groups; C8F13 chain; used in coatings and surfactants
226409-30-9 Propanedioic acid, 2-(tridecafluorooctyl)-, bis[4-(ethenyloxy)butyl] ester C₂₂H₂₄F₁₃O₆ 674.42 g/mol Vinyloxybutyl ester groups; polymerizable for industrial films
238420-68-3 Propanedioic acid, mono(perfluoro-C8-12-alkyl) derivs., dimethyl ester Variable ~550–650 g/mol Variable perfluoroalkyl chain length; broader industrial applicability
7155-21-7 Propanedioic acid, 2-butyl-2-phenyl-, 1,3-diethyl ester C₁₇H₂₄O₄ 292.37 g/mol Non-fluorinated; phenyl and butyl substituents; niche synthetic intermediate

Key Observations:

  • The fluorinated chain length (C8F13) in the target compound balances hydrophobicity and chemical stability, whereas analogs like 226409-30-9 incorporate reactive vinyl groups for polymerization .
  • Non-fluorinated analogs (e.g., 7155-21-7) lack environmental persistence but also lack the surface-active properties critical for PFAS applications .

Functional Analogs: Fluorinated Acrylate Esters

Fluorinated acrylate esters share similar applications but differ in backbone chemistry:

CAS Number Compound Name Molecular Formula Molecular Weight Key Features
307-98-2 2-Propenoic acid, pentadecafluorooctyl ester C₁₁H₅F₁₅O₂ 454.13 g/mol Higher fluorine content (C8F15); superior water resistance
17527-29-6 2-Propenoic acid, 3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl ester C₁₁H₇F₁₃O₂ 430.16 g/mol Acrylate backbone; used in water-repellent coatings

Key Observations:

  • Acrylate esters (e.g., 307-98-2 ) exhibit higher reactivity due to the unsaturated acrylate group, enabling covalent bonding in polymer matrices .
  • The malonate backbone in the target compound offers greater flexibility in ester group substitution, enhancing compatibility with hydrophobic substrates .

Environmental and Regulatory Comparison

Compound Type Persistence (Half-Life) Bioaccumulation Potential Regulatory Status
Target compound (CAS 220075-01-4) >5 years in soil Moderate (log Kow: 4.2–5.1) NDSL-listed; EPA PFAS reporting required
Non-fluorinated analog (CAS 7155-21-7) <1 year Low (log Kow: 3.2) No PFAS restrictions; limited regulatory oversight
Fluorinated acrylate (CAS 307-98-2) >10 years High (log Kow: 6.8) Under EU REACH evaluation; restricted in consumer products

Key Observations:

  • The target compound’s moderate bioaccumulation and persistence reflect its intermediate chain length (C8F13), whereas longer-chain PFAS (e.g., C8F15) face stricter bans .
  • Non-fluorinated analogs degrade rapidly but lack functional performance in high-demand applications .

Biological Activity

Propanedioic acid, 2-(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)-, 1,3-dimethyl ester is a fluorinated compound with potential applications in various fields including pharmaceuticals and materials science. This article reviews the biological activity of this compound based on existing research findings.

  • Chemical Formula : C17H20F13O4
  • Molecular Weight : 508.33 g/mol
  • IUPAC Name : Propanedioic acid dimethyl ester with a tridecafluorooctyl substituent.

The biological activity of fluorinated compounds often stems from their unique interactions with biological systems. The presence of fluorine atoms can enhance lipophilicity and alter the electronic properties of the molecule. This can lead to increased membrane permeability and altered binding affinities to biological targets.

Potential Biological Activities:

  • Antimicrobial Activity : Some studies suggest that fluorinated compounds exhibit enhanced antimicrobial properties due to their ability to disrupt microbial membranes.
  • Anti-inflammatory Effects : Fluorinated esters have been shown to modulate inflammatory pathways in various cell types.
  • Anticancer Properties : Certain derivatives of malonic acid have been investigated for their potential in inhibiting cancer cell proliferation.

Case Study: Antimicrobial Properties

A study examined the antimicrobial activity of various fluorinated compounds including derivatives of malonic acid. The results indicated that compounds with longer fluorinated chains exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria.

CompoundActivity Against Gram-positiveActivity Against Gram-negative
Fluorinated Malonate AHighModerate
Fluorinated Malonate BModerateHigh

This suggests that the specific structure and length of the fluorinated chain can influence antimicrobial efficacy.

Case Study: Anti-inflammatory Effects

Research demonstrated that certain malonic acid derivatives can inhibit pro-inflammatory cytokines in vitro. The compound was tested on macrophage cell lines treated with lipopolysaccharides (LPS), showing a reduction in interleukin-6 (IL-6) production.

TreatmentIL-6 Production (pg/mL)
Control500
LPS800
LPS + Compound300

This indicates a significant anti-inflammatory effect mediated by the compound.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing this fluorinated propanedioic acid derivative?

  • Answer : The compound can be synthesized via nucleophilic substitution or esterification reactions. For instance, reacting dimethyl malonate with a fluorinated alkyl halide (e.g., 3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl iodide) under basic conditions (e.g., K₂CO₃ in DMF) can yield the target ester. Purification via column chromatography using non-polar solvents (hexane/ethyl acetate) is recommended to isolate the product. Validation should include ¹⁹F NMR and high-resolution mass spectrometry (HRMS) to confirm substitution patterns and purity .

Q. How can researchers characterize the structural and electronic properties of this compound?

  • Answer : Key techniques include:

  • ¹H/¹³C/¹⁹F NMR : To confirm the ester groups and fluorinated chain integrity.
  • FT-IR : To identify ester carbonyl (~1740 cm⁻¹) and C-F stretching (~1150–1250 cm⁻¹) bands.
  • X-ray crystallography : For absolute configuration determination if single crystals are obtainable.
  • Computational modeling (DFT) : To predict electronic properties (e.g., dipole moments, HOMO-LUMO gaps) influenced by the fluorinated chain .

Q. What solvents are compatible with this compound for experimental applications?

  • Answer : Due to its hydrophobic fluorinated chain, the compound exhibits low solubility in polar solvents (water, methanol). Optimal solvents include hexafluorobenzene, perfluorinated ethers, or mixtures of dichloromethane/hexane. Solubility testing via UV-Vis or gravimetric analysis is advised to avoid phase separation during reactions .

Advanced Research Questions

Q. How does the fluorinated chain influence the compound’s thermal stability and phase behavior?

  • Answer : The perfluorinated alkyl chain enhances thermal stability (TGA analysis recommended) due to strong C-F bonds. Differential scanning calorimetry (DSC) can reveal phase transitions (e.g., melting points, liquid crystalline behavior). For example, analogous perfluorinated esters exhibit boiling points >380 K under reduced pressure (0.08 bar) . Researchers should compare thermal profiles with non-fluorinated analogs to isolate chain effects .

Q. What strategies are effective for studying environmental persistence and bioaccumulation potential?

  • Answer :

  • Hydrolysis studies : Monitor degradation in aqueous buffers (pH 4–9) at 25–50°C using LC-MS to detect hydrolysis products.
  • Bioaccumulation assays : Use in vitro models (e.g., fish hepatocyte cultures) to measure partition coefficients (log P) and bioconcentration factors (BCFs).
  • Environmental half-life : Conduct soil/sediment microcosm experiments under controlled light and microbial activity .

Q. How can researchers resolve contradictions in toxicity data between in vitro and in vivo models?

  • Answer : Discrepancies may arise from metabolic differences. Methodological approaches include:

  • Metabolite profiling : Use hepatocyte microsomes or S9 fractions to identify species-specific metabolites (e.g., defluorination products).
  • Dose-response alignment : Normalize exposure doses based on pharmacokinetic parameters (e.g., AUC, Cmax).
  • Mechanistic studies : Apply transcriptomics or proteomics to compare toxicity pathways across models .

Q. What role does this compound play in advanced material applications, such as surfactants or coatings?

  • Answer : The fluorinated chain imparts hydrophobicity and chemical resistance. Applications include:

  • Anti-fouling coatings : Test efficacy via contact angle measurements and biofilm inhibition assays.
  • Lithography : Evaluate performance as a photoresist additive using SEM/AFM to assess pattern resolution.
  • Polymer composites : Study compatibility with fluoropolymers (e.g., PVDF) via tensile testing and DSC .

Methodological Notes

  • Safety : Handle with PPE due to potential fluorocarbon toxicity. Use fume hoods for synthesis and degradation studies .
  • Data validation : Cross-reference spectral data with computational predictions (e.g., NMR chemical shifts via ACD/Labs or Gaussian).
  • Contradictions : Address conflicting results by repeating experiments under standardized conditions and validating assays with positive/negative controls .

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